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5-Chloro-2,3,4-trifluorobenzaldehyde

Cat. No.: B14770786
M. Wt: 194.54 g/mol
InChI Key: FLFHKEPFQPBDPK-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Synthesis

The primary significance of 5-Chloro-2,3,4-trifluorobenzaldehyde in organic synthesis lies in its role as a key intermediate for constructing complex molecular frameworks, particularly in the pharmaceutical sector. Halogenated benzaldehydes are recognized as versatile precursors for synthesizing drugs, active pharmaceutical ingredients (APIs), pesticides, and dyes. scbt.com The reactivity conferred by the halogen substituents makes them valuable starting materials. scbt.com

While direct applications of this compound are specialized, its structural analogue, 5-Chloro-2,3,4-trifluorobenzoic acid, is identified as a crucial intermediate for preparing quinolone-3-carboxylic acid derivatives. researchgate.net Quinolones are a major class of antibacterial agents, and the development of new derivatives with enhanced pharmacological properties is an active area of research. researchgate.netmdpi.com The synthesis of these complex quinolone structures often requires precisely substituted aromatic precursors. The conversion of a benzaldehyde (B42025) to a benzoic acid is a straightforward oxidation, suggesting that this compound is a direct and logical precursor to this key acid intermediate, thus placing it firmly within the synthetic pathway of medicinally important compounds.

The utility of halogenated aromatic aldehydes is further demonstrated by related compounds. For instance, 2-Chloro-5-(trifluoromethyl)benzaldehyde is used as a reactant in three-component reactions to create complex heterocyclic systems like imidazoquinolinoacridinone derivatives. researchgate.net This highlights a broader trend where polysubstituted benzaldehydes serve as foundational components for building diverse and complex molecular architectures.

Structural Characteristics and Unique Reactivity Considerations

The reactivity of this compound is dictated by the interplay between the aldehyde functional group and the halogen substituents on the aromatic ring. The aldehyde group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This effect is significantly amplified by the presence of three fluorine atoms and one chlorine atom.

Key structural and reactivity considerations include:

High Electrophilicity of the Ring: The cumulative inductive effect of four halogen atoms renders the aromatic ring highly electron-deficient. This makes the compound particularly susceptible to SNAr reactions, where a nucleophile displaces one of the halogen atoms. In polyhalogenated systems, the leaving group ability in SNAr reactions generally follows the pattern F > Cl. matrixscientific.com

Activation of Halogen Displacement: The aldehyde group, particularly its electron-withdrawing nature, enhances the reactivity of the ring towards nucleophilic attack, especially at the ortho and para positions. matrixscientific.com In the case of this compound, this would activate the fluorine atoms at the C2 and C4 positions.

Reactivity of the Carbonyl Group: While the aromatic ring is primed for nucleophilic attack, the aldehyde's carbonyl carbon is also an electrophilic center. Generally, benzaldehydes are less reactive towards nucleophiles than aliphatic aldehydes because the benzene ring stabilizes the carbonyl group through resonance. jk-sci.comnih.gov However, the strong electron-withdrawing nature of the four halogens on the ring counteracts this stabilization by pulling electron density away, thereby increasing the electrophilicity and reactivity of the carbonyl carbon compared to non-halogenated benzaldehyde.

Regioselectivity: In SNAr reactions with a nucleophile, the question of which halogen is displaced becomes critical. Computational analyses on similar polyhalogenated benzaldehydes, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, show that both electronic and steric factors determine the outcome. matrixscientific.com The accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) at a particular carbon atom can predict the site of attack. matrixscientific.com For this compound, a nucleophile would likely preferentially attack the positions most activated by the aldehyde group (C2 or C4), with the fluorine atom being the probable leaving group.

Below is a table of representative physical data for structurally related halogenated benzaldehydes, illustrating the general properties of this compound class.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-2-fluorobenzaldehyde96515-79-6C₇H₄ClFO158.56
2,3,4-Trifluorobenzaldehyde161793-17-5C₇H₃F₃O160.09
3,4,5-Trifluorobenzaldehyde132123-54-7C₇H₃F₃O160.09

Overview of Research Trajectories for Halogenated Benzaldehydes

Research involving halogenated benzaldehydes is predominantly driven by their utility as intermediates in medicinal chemistry and materials science. scbt.com The incorporation of halogen atoms, particularly fluorine, into drug candidates is a widely used strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com Halogens can alter metabolic stability, binding affinity, lipophilicity, and bioavailability.

The trajectory for compounds like this compound is closely linked to the synthesis of next-generation pharmaceuticals. As noted, its corresponding benzoic acid is a key precursor for quinolone antibacterials, a field that continuously seeks new derivatives to combat antibiotic resistance. researchgate.net The specific substitution pattern of this molecule is likely designed to impart desirable properties to the final quinolone target.

Furthermore, halogenated benzaldehydes are foundational materials for creating a wide range of organic structures. They are used to synthesize Schiff bases with potential antimicrobial activities, as seen in studies with 5-chloro-salicylaldehyde. They are also employed in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. The ongoing exploration of new synthetic methodologies, such as multi-component reactions and novel catalytic systems, continues to expand the applications for these valuable chemical building blocks, ensuring their relevance in the future of organic and medicinal chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF3O B14770786 5-Chloro-2,3,4-trifluorobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClF3O

Molecular Weight

194.54 g/mol

IUPAC Name

5-chloro-2,3,4-trifluorobenzaldehyde

InChI

InChI=1S/C7H2ClF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H

InChI Key

FLFHKEPFQPBDPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2,3,4 Trifluorobenzaldehyde

Precursor-Based Synthesis Strategies

The synthesis of 5-Chloro-2,3,4-trifluorobenzaldehyde can be approached through various strategies that commence from readily available precursors. These methods involve the sequential introduction and modification of functional groups on a benzene (B151609) ring or the transformation of existing functionalized aromatic compounds.

Derivatization from Benzene and its Halogenated Analogues

A fundamental approach to the synthesis of this compound involves the multi-step functionalization of benzene or its simpler halogenated derivatives. This strategy, while often lengthy, allows for the systematic construction of the target molecule. A plausible, though not explicitly documented in a single procedure, synthetic route could commence with a polyfluorinated benzene derivative, such as 1,2,3,4-tetrafluorobenzene (B1293379).

The regioselective introduction of a chlorine atom at the C5 position of a tetrafluorinated benzene ring is a significant challenge due to the activating and directing effects of the fluorine substituents. Electrophilic chlorination of 1,2,3,4-tetrafluorobenzene would likely lead to a mixture of isomers. A more controlled approach would involve lithiation followed by quenching with an electrophilic chlorine source. However, the regioselectivity of the lithiation of 1,2,3,4-tetrafluorobenzene can be complex.

A more direct, albeit still challenging, conceptual pathway involves the formylation of 1-chloro-2,3,4,5-tetrafluorobenzene. This would require a regioselective metal-halogen exchange or deprotonation at the position flanked by two fluorine atoms, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The success of this approach hinges on achieving high regioselectivity in the metallation step.

Transformations from Halogenated Benzonitrile (B105546) and Benzoyl Halide Precursors

A more practical and well-documented strategy for synthesizing this compound involves the transformation of a precursor that already contains a carbon-based functional group at the C1 position, which can be converted into an aldehyde. A key precursor for this route is 5-Chloro-2,3,4-trifluorobenzoic acid.

An efficient synthesis for this benzoic acid derivative starts from the commercially available 2,3,4,5-trifluorobenzoic acid. researchgate.net This multi-step process involves nitration, reduction of the nitro group to an amine, diazotization, and subsequent chlorination (Sandmeyer reaction). researchgate.net

Table 1: Synthesis of 5-Chloro-2,3,4-trifluorobenzoic Acid from 2,3,4,5-Trifluorobenzoic Acid researchgate.net

Step Reaction Reagents and Conditions Product Yield (%)
1 Nitration Conc. HNO₃, Conc. H₂SO₄ 2,3,4,5-Trifluoro-6-nitrobenzoic acid 97.1
2 Reduction H₂, Pd/C, Methanol (B129727) 6-Amino-2,3,4,5-tetrafluorobenzoic acid High

Once 5-Chloro-2,3,4-trifluorobenzoic acid is obtained, it can be converted to the corresponding benzoyl chloride. This is typically achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-Chloro-2,3,4-trifluorobenzoyl chloride can then be selectively reduced to the aldehyde. A common method for this transformation is the Rosenmund reduction, which involves the hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄).

Alternatively, the benzonitrile precursor, 5-chloro-2,3,4-trifluorobenzonitrile, could be synthesized and then converted to the aldehyde. This can be achieved through reductive methods, such as the Stephen aldehyde synthesis, which involves the reduction of the nitrile with tin(II) chloride and subsequent hydrolysis of the resulting imine.

Oxidation Pathways from Trifluorobenzyl Alcohol Derivatives

Another viable synthetic route involves the preparation of 5-chloro-2,3,4-trifluorobenzyl alcohol, followed by its oxidation to the target aldehyde. The benzyl (B1604629) alcohol can be prepared by the reduction of 5-Chloro-2,3,4-trifluorobenzoic acid or its corresponding ester. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). researchgate.net

Table 2: Potential Synthesis of this compound via the Benzyl Alcohol Intermediate

Step Reaction Typical Reagents and Conditions Intermediate/Product
1 Reduction of Carboxylic Acid 1. SOCl₂ 2. NaBH₄ 5-Chloro-2,3,4-trifluorobenzyl alcohol

The oxidation of the resulting 5-chloro-2,3,4-trifluorobenzyl alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Suitable reagents for this step include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). organic-chemistry.org

Specific Reaction Pathways and Mechanistic Considerations

The successful synthesis of this compound is highly dependent on the regiochemical control of halogenation and the appropriate choice of synthetic methodologies.

Regioselective Halogenation Techniques (Chlorination and Fluorination)

The synthesis of the key precursor, 5-Chloro-2,3,4-trifluorobenzoic acid, relies on the regioselective introduction of a chlorine atom onto a polyfluorinated benzene ring. In the synthesis starting from 2,3,4,5-trifluorobenzoic acid, the regioselectivity of the initial nitration step is crucial. The nitro group is introduced at the C6 position, which is sterically hindered but electronically activated by the fluorine atoms and directed by the carboxylic acid group.

The subsequent replacement of the amino group (derived from the nitro group) with chlorine via the Sandmeyer reaction is a well-established and highly regioselective process. The diazonium salt intermediate is precisely substituted by the chlorine atom at the desired position.

Direct regioselective chlorination of a tetrafluorinated benzene derivative is more challenging. semanticscholar.orgnih.gov The directing effects of the fluorine atoms can lead to a mixture of products. However, directed ortho-metalation strategies can provide a high degree of regioselectivity. For instance, a directing group on the benzene ring can guide a strong base to deprotonate a specific adjacent position, after which the resulting aryl anion can be quenched with an electrophilic chlorine source.

Regioselective fluorination, while not directly employed in the primary synthetic route described, is a critical technology in the synthesis of the fluorinated precursors themselves. nih.gov Modern fluorination methods often employ electrophilic fluorine sources and can be guided by directing groups or the inherent electronic properties of the substrate to achieve high regioselectivity. nih.gov

Trifluoromethylation Reactions and Reagent Systems

It is important to clarify a potential point of confusion arising from the compound's name. "this compound" contains three fluorine atoms attached to the benzene ring; it does not possess a trifluoromethyl (-CF₃) group. Therefore, trifluoromethylation reactions, which involve the introduction of a -CF₃ group, are not a synthetic pathway to this compound. beilstein-journals.orgchemrxiv.org The term "trifluoro" in the name refers to the three individual fluorine substituents on the aromatic ring. Synthetic strategies should, therefore, focus on methods for introducing fluorine atoms (fluorination) rather than trifluoromethyl groups.

Nucleophilic Aromatic Substitution with Alkali Fluorides

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the synthesis of fluorinated aromatic compounds. In the context of this compound, this methodology typically involves the displacement of a nitro group or a different halogen atom from a suitably substituted benzene ring by a fluoride (B91410) ion. Alkali fluorides, such as potassium fluoride (KF) or sodium fluoride (NaF), serve as the fluoride source.

The reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The existing fluorine and chlorine atoms on the target molecule's precursors contribute to the activation of the ring for this type of substitution.

Key parameters for a successful substitution include the use of a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. These solvents effectively solvate the cation of the alkali fluoride, thereby increasing the nucleophilicity of the fluoride anion. The reaction often requires elevated temperatures, typically ranging from 50°C to 250°C, to overcome the activation energy of breaking the existing carbon-leaving group bond. The efficiency of the reaction can be sensitive to the water content of the reaction mixture, with anhydrous conditions generally favoring higher yields.

Organic Lithium Compound Mediated Formylation Reactions

Formylation via organolithium intermediates is a powerful and highly regioselective method for introducing an aldehyde group onto an aromatic ring. thieme-connect.dethieme-connect.de This approach is particularly effective for preparing polysubstituted benzaldehydes like this compound. The general strategy involves either direct ortho-lithiation of a substituted arene or a lithium-halogen exchange. thieme-connect.dethieme-connect.de

For the synthesis of the title compound, a plausible precursor would be 1,2,4-trichloro-3,5,6-trifluorobenzene or a similar polyhalogenated benzene. The process begins with the reaction of the precursor with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -60°C to -80°C) to prevent side reactions like aryne formation. google.com The choice of base and reaction conditions directs the lithiation to a specific position on the ring, often guided by existing substituents. Halogen atoms can act as directing groups, facilitating deprotonation at an adjacent position. thieme-connect.de

Once the aryllithium intermediate is formed, it is treated with a formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used electrophile for this purpose. thieme-connect.de The aryllithium reagent attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired this compound. thieme-connect.de This method offers high yields and excellent control over the position of the newly introduced formyl group. thieme-connect.de

Catalytic Reduction and Hydrogenation Methodologies

Catalytic reduction provides an alternative pathway to this compound, typically starting from a precursor where the carbon of the future aldehyde group is at a higher oxidation state, such as in a carboxylic acid or a benzoyl chloride.

A common route involves the reduction of 5-Chloro-2,3,4-trifluorobenzoic acid or its corresponding acyl chloride. The direct reduction of a carboxylic acid to an aldehyde can be challenging as the reaction can proceed to the corresponding alcohol. However, specialized reducing agents or catalytic systems can achieve this transformation. For instance, the Rosenmund reduction, which involves the hydrogenation of the acyl chloride (e.g., 5-Chloro-2,3,4-trifluorobenzoyl chloride) over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with a sulfur-containing poison like thiophene), is a classic method for synthesizing aldehydes from acyl chlorides. The catalyst poison is crucial to prevent the over-reduction of the aldehyde to the alcohol.

Alternatively, catalytic hydrogenation can be employed to reduce a nitro group on a precursor molecule to an amine, which can then be converted to the target compound through subsequent reactions. For instance, the catalytic hydrogenation of a chlorinated nitroaromatic compound is a well-established industrial process, often using catalysts like platinum or palladium on carbon. google.com This method requires careful control of conditions to avoid dechlorination. google.com

Asymmetric Synthetic Approaches (e.g., Sharpless Asymmetric Epoxidation on Related Substrates)

While this compound is an achiral molecule, asymmetric synthetic strategies are highly relevant for the preparation of chiral derivatives or related chiral molecules where the fluorinated aromatic moiety is a key structural component. nih.govnih.gov These approaches aim to create enantiomerically enriched products, which are crucial in the pharmaceutical and agrochemical industries.

Asymmetric synthesis in this context does not produce the aldehyde itself but uses it as a substrate or creates chiral precursors. For example:

Asymmetric Reduction: The carbonyl group of this compound can be asymmetrically reduced to a chiral alcohol using chiral reducing agents or catalysts (e.g., chiral borane reagents or catalytic asymmetric hydrogenation). This produces a chiral secondary alcohol, (5-chloro-2,3,4-trifluorophenyl)methanol, which can be a valuable building block.

Asymmetric Addition: Chiral nucleophiles can be added to the aldehyde group to form chiral secondary alcohols or other functional groups with a new stereocenter.

Synthesis from Chiral Precursors: Asymmetric methods can be used to construct a chiral scaffold that is later elaborated to include the 5-chloro-2,3,4-trifluorophenyl group. For example, chiral esters have been prepared via asymmetric synthesis starting from tetrafluorobenzyl alcohol derivatives. nih.gov

Techniques like the Sharpless asymmetric epoxidation are generally applied to allylic alcohols and would not be used directly on the benzaldehyde (B42025). However, the principles of creating stereocenters with high enantiomeric excess are central to the synthesis of bioactive molecules derived from fluorinated aromatic aldehydes. mdpi.comchemrxiv.org

Hydrazone Formation Reactions

Hydrazone formation is a characteristic reaction of aldehydes and ketones, involving their condensation with a hydrazine (B178648) derivative. This compound readily undergoes this reaction to form the corresponding hydrazone. The mechanism proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by the dehydration of the resulting hemiaminal intermediate, a step that is often the rate-determining step at neutral pH and is subject to acid catalysis. rsc.org

The reactivity of this compound in hydrazone formation is significantly enhanced by the electronic properties of the aromatic ring. The presence of three electron-withdrawing fluorine atoms and one chlorine atom makes the benzene ring highly electron-deficient. nih.gov This electron deficiency is transmitted to the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Studies have consistently shown that electron-deficient benzaldehydes react more rapidly in hydrazone ligation than electron-rich ones. nih.govacs.org This enhanced reactivity allows the reaction to proceed efficiently, often without the need for catalysts, even at neutral pH. nih.gov

Process Optimization and Scalability in Laboratory and Industrial Settings

The transition of a synthetic route for this compound from a laboratory scale to an industrial setting requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. longdom.orgfcad.com Key areas of focus include increasing yield and throughput while reducing the number of synthetic steps and costs. fcad.com

For fluorinated compounds, the choice of reagents and reaction conditions is critical. For instance, in nucleophilic aromatic substitution reactions, optimizing the solvent, temperature, and reaction time is essential to maximize yield and minimize the formation of byproducts. The high purity of intermediates is crucial, as impurities can propagate through multi-step syntheses and compromise the final product quality. nbinno.com

In an industrial context, factors for optimization include:

Raw Material Sourcing: The availability and cost of starting materials, such as polyhalogenated benzenes, are primary considerations. researchgate.net

Reaction Conditions: Parameters like temperature, pressure, catalyst loading, and mixing are fine-tuned. Real-time reaction monitoring can be employed to generate detailed reaction and impurity profiles. fcad.com

Workup and Purification: Developing efficient extraction and crystallization or distillation procedures is vital for isolating the product at the desired purity (>99%) while minimizing solvent waste.

Safety and Environmental Impact: Replacing hazardous reagents or solvents with safer, more environmentally benign alternatives is a key goal. fcad.comresearchgate.net

The scalability of fluorination reactions, in particular, requires specialized equipment and handling procedures, especially if hazardous reagents like elemental fluorine or highly reactive organometallics are involved. researchgate.net

Comparative Analysis of Synthetic Efficiency and Yields Across Different Routes

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, cost, scalability, and desired purity. A comparative analysis of the primary methodologies highlights their respective advantages and disadvantages.

Methodology Typical Starting Material Key Reagents General Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution Polychloro/nitro-trifluorobenzeneAlkali Fluoride (e.g., KF), Polar Aprotic Solvent (e.g., DMSO)High Temperature (50-250°C)Utilizes potentially low-cost starting materials.Requires high temperatures; can have side reactions.
Organolithium Formylation 1,2,4-Trihalobenzene derivativeOrganolithium (e.g., n-BuLi), DMFLow Temperature (-78°C), AnhydrousHigh regioselectivity and yields. thieme-connect.deRequires cryogenic temperatures and strictly anhydrous conditions; organolithiums are highly reactive.
Catalytic Reduction 5-Chloro-2,3,4-trifluorobenzoyl chlorideH₂, Pd/BaSO₄ (poisoned)Moderate Temperature and PressureCan be high-yielding; avoids harsh reagents.Requires a multi-step synthesis for the precursor; catalyst poisoning can be sensitive.

The organolithium-mediated formylation route generally offers the best combination of high yield and regiochemical control, making it a preferred method on a laboratory scale. thieme-connect.de For industrial-scale production, a nucleophilic aromatic substitution or a catalytic route might be more economically viable, depending on the specific costs of precursors and the engineering challenges associated with the reaction conditions. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2,3,4 Trifluorobenzaldehyde

Influence of Halogen and Trifluoromethyl Substituents on Aromatic Ring Electron Density

The reactivity of an aromatic ring is fundamentally governed by its electron density, which is significantly modulated by the electronic effects of its substituents. In 5-Chloro-2,3,4-trifluorobenzaldehyde, the benzene (B151609) ring is substituted with four halogen atoms (one chlorine and three fluorine) and an aldehyde group, all of which are electron-withdrawing groups (EWGs). These groups deactivate the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.org

The influence of these substituents can be dissected into two primary electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogen atoms and the oxygen atom of the aldehyde group pull electron density away from the aromatic ring through the sigma (σ) bonds. libretexts.orgminia.edu.eg This electron-withdrawing inductive effect is additive, and the presence of four highly electronegative halogen atoms (F being the most electronegative element) and a carbonyl group results in a significant decrease in the electron density of the benzene ring. The trifluoromethyl group (CF3), though not present in this specific molecule, is another powerful electron-withdrawing group primarily through its strong inductive effect.

Collectively, the powerful inductive withdrawal by the four halogens and the aldehyde group, combined with the resonance withdrawal by the aldehyde, renders the aromatic ring of this compound highly electron-deficient. This deactivation makes electrophilic aromatic substitution reactions significantly more difficult compared to unsubstituted benzaldehyde (B42025). minia.edu.eg

Aldehyde Group Reactivity: Nucleophilic and Electrophilic Transformations

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. ncert.nic.in This polarity dictates the group's reactivity.

Nucleophilic Transformations: Aldehydes are highly susceptible to nucleophilic addition reactions at the carbonyl carbon. ncert.nic.in The electron-withdrawing substituents on the aromatic ring of this compound enhance the electrophilicity of the carbonyl carbon. By pulling electron density away from the aldehyde group, the halogens increase the partial positive charge on the carbon atom, making it a more potent target for nucleophiles compared to unsubstituted benzaldehyde. ncert.nic.in This leads to a higher reactivity in nucleophilic additions, such as the formation of hemiacetals, acetals, and cyanohydrins, and in condensation reactions with ammonia (B1221849) derivatives. ncert.nic.inacs.org

Electrophilic Transformations: In the context of electrophilic aromatic substitution, the aldehyde group acts as a deactivating and meta-directing group. ncert.nic.inyoutube.com Its electron-withdrawing nature (both inductive and resonance) reduces the ring's nucleophilicity. The resonance effect specifically withdraws electron density from the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. youtube.com

Intramolecular Interactions and Conformational Analysis

The spatial arrangement of the aldehyde group relative to the aromatic ring and its substituents is crucial for understanding its reactivity and intermolecular interactions. rsc.org This is defined by the molecule's conformational preferences and the energy barriers to rotation.

Syn/Anti Conformer Equilibrium and Energy Landscapes of Related Fluorobenzaldehydes

For benzaldehydes with a substituent at the ortho position (the 2-position), two primary planar conformers can exist due to rotation around the C(ring)-C(aldehyde) bond: syn and anti. The syn conformer has the aldehyde's oxygen atom pointing towards the ortho substituent, while the anti conformer has it pointing away.

In this compound, the fluorine atom at the 2-position dictates this equilibrium. Studies on related difluorobenzaldehydes have shown that the anti conformation is significantly lower in energy than the syn conformation. acs.org The steric repulsion between the aldehyde's oxygen atom and the ortho-fluorine atom in the syn arrangement leads to higher energy. Despite this repulsion, the syn conformers are observed and are found to be planar, a stability attributed to conjugation effects. acs.org For 2,3-, 2,4-, and 2,5-difluorobenzaldehydes, the energy differences between the anti and syn conformers have been calculated, providing a model for the landscape of this compound.

Calculated Energy Differences Between Anti and Syn Conformers of Difluorobenzaldehydes. acs.org
CompoundEnergy Difference (kJ/mol)
2,3-Difluorobenzaldehyde10.9
2,4-Difluorobenzaldehyde11.3
2,5-Difluorobenzaldehyde12.9

Torsional Barriers and Rotational Dynamics

The rotation of the aldehyde group relative to the phenyl ring is not free and is hindered by a torsional or rotational barrier. This barrier is influenced by the π-electron delocalization between the aromatic ring and the carbonyl group, as well as steric interactions with ortho substituents. researchgate.net The transition state for this rotation is typically a non-planar conformation where the aldehyde group is perpendicular to the ring, disrupting conjugation.

Computational studies on para-substituted benzaldehydes show how electronic effects modify this barrier. researchgate.net Electron-donating groups tend to increase the barrier by enhancing π-delocalization, while electron-withdrawing groups have a more complex effect. For ortho-substituted compounds, steric hindrance significantly increases the rotational barrier. nih.gov In this compound, the presence of the ortho-fluorine atom would be the dominant factor in establishing a high torsional barrier compared to unsubstituted benzaldehyde.

Kinetic and Mechanistic Studies of Model Reactions

To understand the reactivity of this compound, kinetic studies of model reactions involving similarly substituted compounds are invaluable. The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that highlights the influence of ring substituents.

Oxidation Reactions of Substituted Benzaldehydes

The oxidation of substituted benzaldehydes to their corresponding benzoic acids has been extensively studied using various oxidizing agents. nih.govsphinxsai.comacs.org Kinetic studies reveal that the reaction mechanism often involves the cleavage of the aldehydic C-H bond in the rate-determining step. acs.org

The rate of this reaction is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), generally increase the rate of oxidation. sphinxsai.com This is because these groups stabilize the electron-deficient transition state that develops during the reaction. nih.govacs.org Conversely, electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) decrease the reaction rate. sphinxsai.com

A study on the oxidation of para-substituted benzaldehydes by Benzyltrimethylammonium fluorochromate (BTMAFC) demonstrates this trend clearly. The reactivity order was found to be p-NO2 > p-CN > p-Cl > p-H > p-CH3 > p-OCH3. sphinxsai.com Given that this compound possesses multiple, strongly electron-withdrawing halogen substituents, it would be expected to undergo oxidation at a significantly faster rate than unsubstituted benzaldehyde under similar conditions.

Second-Order Rate Constants for the Oxidation of Para-Substituted Benzaldehydes by BTMAFC at 298 K. sphinxsai.com
Substituent (p-X)10² k₂ (dm³ mol⁻¹ s⁻¹)
-OCH₃0.92
-CH₃1.80
-H3.01
-Cl5.75
-CN12.3
-NO₂18.2

The mechanism for such oxidations often involves the formation of an electron-deficient reaction center in the rate-determining step. nih.gov The positive rho (ρ) values obtained from Hammett plots in these studies confirm that the reaction is facilitated by substituents that withdraw electrons from the ring. sphinxsai.com

Reduction Reactions of Substituted Benzaldehydes

The reduction of the aldehyde functional group is a fundamental transformation in organic synthesis, yielding the corresponding primary alcohol. In the case of substituted benzaldehydes such as this compound, the presence of electron-withdrawing groups on the aromatic ring generally facilitates this reduction. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydride reagents.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol, (5-Chloro-2,3,4-trifluorophenyl)methanol.

Catalytic hydrogenation is another effective method for the reduction of aromatic aldehydes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The reaction occurs on the surface of the catalyst, where both the aldehyde and hydrogen are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond. The trifluorinated and chlorinated benzene ring is generally stable under these conditions, allowing for the selective reduction of the aldehyde group.

Table 1: Comparison of Common Reduction Methods for Substituted Benzaldehydes

Reducing Agent/MethodTypical SolventsGeneral Reaction ConditionsSelectivity
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom TemperatureHigh for aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ethers (e.g., THF, diethyl ether)0 °C to room temperature (requires careful handling)Reduces a wide range of carbonyls and other functional groups
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Ethyl acetate, MethanolRoom temperature to moderate heat, atmospheric to moderate pressureCan be highly selective for the aldehyde group

Exploration of Potential as Ligands in Coordination Chemistry or Catalytic Roles

While direct studies on the coordination chemistry of this compound are not extensively documented, its structural features suggest potential applications in this field, primarily through the formation of Schiff base ligands. Schiff bases, formed by the condensation reaction of an aldehyde or ketone with a primary amine, are a versatile class of ligands known for their ability to form stable complexes with a wide range of transition metal ions. researchgate.netresearchgate.net

The reaction of this compound with various primary amines would yield a series of fluorinated Schiff base ligands. The imine nitrogen of the Schiff base provides a coordination site for metal ions. The electronic properties of these ligands, and consequently the properties of their metal complexes, can be fine-tuned by varying the substituents on both the benzaldehyde and the amine precursors. The presence of the electron-withdrawing fluoro and chloro substituents on the aromatic ring of the benzaldehyde would influence the electron density on the imine nitrogen, thereby affecting the coordination strength and the stability of the resulting metal complexes.

These metal-Schiff base complexes have potential applications in catalysis. The coordinated metal ion can act as a Lewis acid, activating substrates for various organic transformations. The steric and electronic environment around the metal center, dictated by the Schiff base ligand, plays a crucial role in determining the catalytic activity and selectivity. For instance, Schiff base complexes have been successfully employed as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The unique electronic properties conferred by the polyfluorinated aromatic ring in ligands derived from this compound could lead to novel catalytic activities.

Table 2: Potential Schiff Base Ligands Derived from this compound

Reactant AminePotential Schiff Base Ligand NamePotential Coordination Sites
AnilineN-(5-Chloro-2,3,4-trifluorobenzylidene)anilineImine Nitrogen
EthylenediamineN,N'-Bis(5-chloro-2,3,4-trifluorobenzylidene)ethane-1,2-diamineTwo Imine Nitrogens
2-Aminophenol2-((5-Chloro-2,3,4-trifluorobenzylidene)amino)phenolImine Nitrogen, Phenolic Oxygen

Applications of 5 Chloro 2,3,4 Trifluorobenzaldehyde As a Key Synthetic Building Block

Pharmaceutical Intermediates and Drug Lead Synthesis

The unique substitution pattern of 5-Chloro-2,3,4-trifluorobenzaldehyde makes it a valuable starting material for the synthesis of pharmaceutical intermediates and for developing new drug leads. The electron-withdrawing nature of the halogen atoms influences the reactivity of the aldehyde group and imparts specific properties, such as increased lipophilicity and metabolic stability, to the resulting molecules.

Scaffold Construction for Complex Organic Molecules

As a synthetic building block, this compound provides a foundational scaffold for constructing more intricate molecular architectures. The aldehyde group is a key functional handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic elaboration of the molecule, introducing new functional groups and ring systems to build complex organic structures. Its halogenated phenyl ring is often incorporated as a core component in the final target molecule, where the specific arrangement of chloro and fluoro substituents is crucial for modulating biological activity.

Synthesis of Specific Heterocyclic Systems (e.g., Quinolone-3-carboxylic acid derivatives, Oxadiazoles, Pyrazolo[4,3-d]pyrimidines)

The compound is a precursor for synthesizing various heterocyclic systems that are prominent in medicinal chemistry.

Quinolone-3-carboxylic acid derivatives: These compounds are a significant class of antibacterial agents. journalagent.comorganic-chemistry.org The synthesis of certain quinolone derivatives requires the corresponding benzoic acid. This compound can be readily oxidized to its carboxylic acid form, 5-Chloro-2,3,4-trifluorobenzoic acid, which is a key intermediate in the multi-step synthesis of these potent antibacterial agents. journalagent.comorganic-chemistry.org

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is found in many medicinally active compounds. A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves a two-step process starting from an aromatic aldehyde. researchgate.netresearchgate.net First, this compound is condensed with an acid hydrazide to form an N-acylhydrazone intermediate. journalagent.comresearchgate.net This intermediate then undergoes oxidative cyclization, often using reagents like iodine or lead oxide, to form the stable 1,3,4-oxadiazole ring. organic-chemistry.orgresearchgate.net

Pyrazolo[4,3-d]pyrimidines: This heterocyclic scaffold is present in a variety of compounds investigated for therapeutic applications, including as anti-inflammatory agents. researchgate.netnih.gov While many synthetic routes to this core structure exist, they often begin with substituted pyrazole (B372694) precursors. researchgate.netekb.egrsc.org The incorporation of a 5-chloro-2,3,4-trifluorophenyl group onto this scaffold can be achieved through various synthetic strategies, though direct synthesis commencing from the aldehyde is not the most commonly cited pathway.

Heterocyclic SystemGeneral Synthetic Role of AldehydeKey Reaction Type
Quinolone-3-carboxylic acid derivativesServes as a precursor to the essential 5-Chloro-2,3,4-trifluorobenzoic acid intermediate.Oxidation
OxadiazolesReacts with an acid hydrazide to form a hydrazone intermediate, which is then cyclized.Condensation followed by Oxidative Cyclization
Pyrazolo[4,3-d]pyrimidinesCan be used to introduce the substituted phenyl moiety onto a pre-formed heterocyclic core.Various C-C or C-N coupling reactions

Derivatization for Bioactive Compound Development (e.g., Hydrazones, Biscoumarins, Curcuminoids)

The aldehyde functionality of this compound allows for its direct conversion into several classes of bioactive compounds through well-established chemical reactions.

Hydrazones: Hydrazones are a class of compounds characterized by the >C=N-NH- functional group and are known for a wide spectrum of biological activities. They are synthesized via a straightforward condensation reaction between an aldehyde and a hydrazide. nih.gov this compound readily reacts with various hydrazides to yield the corresponding hydrazone derivatives, incorporating the halogenated phenyl ring into the final structure.

Biscoumarins: Biscoumarins are formed through the reaction of an aldehyde with two equivalents of 4-hydroxycoumarin. This reaction typically proceeds through a domino Knoevenagel condensation followed by a Michael addition. researchgate.net A variety of substituted aromatic aldehydes can be used in this synthesis, indicating that this compound is a suitable substrate for producing biscoumarin derivatives bearing its unique substitution pattern.

Curcuminoids: Curcuminoids are diarylheptanoids, and their synthesis often involves the reaction of an aromatic aldehyde with a β-diketone like acetylacetone. Although not a primary application, the general synthetic methodology allows for the use of substituted benzaldehydes to create novel curcuminoid analogues.

Bioactive DerivativeGeneral ReactionReactant Partner
HydrazonesCondensationHydrazide (R-CO-NHNH₂)
BiscoumarinsKnoevenagel Condensation / Michael Addition4-hydroxycoumarin
CurcuminoidsKnoevenagel Condensationβ-diketone (e.g., Acetylacetone)

Agrochemical Synthesis

Halogenated benzaldehydes are important intermediates in the production of agricultural chemicals, where the presence and position of halogen atoms can significantly enhance biological activity. mdpi.comresearchgate.net

Precursor in Herbicide and Pesticide Formulations

Fluorinated and chlorinated aromatic compounds are integral to many modern agrochemicals. google.com Halogenated benzaldehydes serve as starting materials for more complex molecules used as herbicides and pesticides. mdpi.comgoogle.com While specific public-domain examples detailing the use of this compound in commercial agrochemicals are not abundant, its structure is analogous to intermediates cited in patent literature for the synthesis of molecules with pesticidal utility. justia.comgoogle.com The chemical reactivity of the aldehyde allows it to be converted into various scaffolds that form the core of active agrochemical ingredients.

Advanced Spectroscopic and Computational Investigations

Molecular Spectroscopy for Structural Elucidation and Conformational Analysis

Molecular spectroscopy provides invaluable insights into the structure, bonding, and dynamics of molecules. A multi-technique approach is generally required for the unambiguous characterization of a substituted benzaldehyde (B42025) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds.

¹H NMR: This technique would identify the chemical environment of the aldehydic proton and the single aromatic proton. The chemical shift (δ) of the aldehydic proton would be expected in the range of 9.5-10.5 ppm. The aromatic proton's chemical shift and its coupling constants with adjacent fluorine atoms would be crucial for confirming the substitution pattern on the aromatic ring.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. fishersci.ca The spectrum would show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and, critically, the fluorine-fluorine (¹⁹F-¹⁹F) and proton-fluorine (¹H-¹⁹F) coupling constants would provide definitive evidence for their relative positions on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The aldehydic carbonyl carbon would exhibit a characteristic signal around 185-195 ppm. The aromatic carbons would show complex splitting patterns due to one-bond and multi-bond couplings with the attached fluorine atoms (C-F coupling), which are instrumental in assigning each carbon signal to its specific position on the ring.

Table 1: Anticipated NMR Data for 5-Chloro-2,3,4-trifluorobenzaldehyde (Note: This table is predictive and for illustrative purposes only, as experimental data is unavailable.)

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (Aldehyde)~10.0Singlet or fine multipletJ(H-F)
¹H (Aromatic)~7.5 - 8.0Multiplet (ddd)J(H-F)
¹⁹F-120 to -170MultipletJ(F-F), J(F-H)
¹³C (Carbonyl)~190MultipletJ(C-F), J(C-H)
¹³C (Aromatic)~110 - 160MultipletJ(C-F)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups and fingerprint the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found between 1680 and 1715 cm⁻¹. Other key bands would include C-H stretching for the aldehyde and aromatic protons, C=C stretching vibrations of the aromatic ring, and characteristic C-F and C-Cl stretching absorptions.

Microwave Spectroscopy for Gas-Phase Conformations

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides extremely precise rotational constants, from which the molecular geometry (bond lengths and angles) can be determined with high accuracy. For this compound, this method could definitively establish the planar or non-planar nature of the molecule and the orientation of the aldehyde group relative to the aromatic ring (i.e., identifying the most stable conformers).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), chlorine (Cl), and fluorine (F) atoms, providing clues to the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula (C₇H₂ClF₃O).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics

UV-Vis spectroscopy measures the electronic transitions within a molecule and is often used to monitor the progress of a chemical reaction. The aromatic ring and the carbonyl group in this compound constitute a chromophore that absorbs UV light. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of reactions involving this compound, such as oxidation, reduction, or nucleophilic addition to the aldehyde, could be studied to determine reaction rates and orders. colorado.edu

Quantum Chemical Calculations and Molecular Modeling

In the absence of experimental data, quantum chemical calculations are a powerful tool for predicting the properties of molecules. Methods like Density Functional Theory (DFT) could be used to:

Calculate the optimized molecular geometry, including bond lengths and angles.

Predict the relative energies of different conformers to determine the most stable structure.

Simulate vibrational (IR and Raman) spectra to aid in the assignment of experimental bands.

Predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants, which can be compared with future experimental results for structural validation.

Determine electronic properties such as the molecular orbital energies (HOMO/LUMO) and the electrostatic potential map, which provide insight into the molecule's reactivity.

Future experimental and computational studies are necessary to fully characterize this compound and populate the analytical framework outlined above with precise data.

Ab Initio and Post-Hartree-Fock Methods for Energy Barriers and Conformational Analysis

Ab initio and post-Hartree-Fock methods are high-level computational techniques that provide accurate predictions of molecular properties, including energy barriers for bond rotation and conformational preferences. For this compound, these methods could be used to analyze the rotational barrier of the aldehyde group and to determine the most stable conformation of the molecule. Such analyses are crucial for understanding the compound's physical and chemical behavior. A thorough search of the scientific literature indicates that no such ab initio or post-Hartree-Fock studies have been performed on this specific molecule.

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, computational prediction of its spectroscopic parameters would aid in its characterization. To date, no studies detailing these computational predictions for this compound are available in the public domain.

Molecular Docking and Interaction Energy Fingerprints for Derivative Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design and materials science. If derivatives of this compound were to be investigated for biological activity, molecular docking studies would be essential to understand their binding affinity and interaction with specific protein targets. Interaction energy fingerprints would further elucidate the nature of these interactions. Currently, there is no published research on the molecular docking of this compound or its derivatives.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Chemical reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived from these orbital energies. An FMO analysis of this compound would provide significant insights into its reactivity profile. However, no such analysis for this specific compound has been reported in the scientific literature.

Comparative Studies and Structure Property Relationships

Comparative Analysis with Related Halogenated Benzaldehydes

The reactivity and properties of 5-Chloro-2,3,4-trifluorobenzaldehyde are best understood through comparison with its isomers and other halogenated benzaldehydes. The specific arrangement of chlorine and fluorine atoms on the benzene (B151609) ring gives rise to unique chemical characteristics.

Positional Isomer Effects on Reactivity and Synthetic Outcomes

The substitution pattern in halogenated benzaldehydes is a critical determinant of their chemical behavior. In this compound, the chlorine atom is situated meta to the aldehyde group, while the fluorine atoms occupy the ortho and para positions relative to the chlorine. This arrangement has significant implications for the molecule's reactivity in various organic transformations.

For instance, in nucleophilic aromatic substitution reactions, the positions of the electron-withdrawing fluorine atoms, particularly those ortho and para to the chlorine, can activate the ring towards substitution of the chlorine atom. The outcome of such reactions is highly dependent on the specific nucleophile and reaction conditions.

The reactivity of the aldehyde functional group is also influenced by the electronic effects of the halogen substituents. The strongly electron-withdrawing nature of the three fluorine atoms and the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less halogenated benzaldehydes. However, the ortho-fluorine atom can also exert steric hindrance, potentially modulating the accessibility of the aldehyde group to bulky nucleophiles.

A comparison with a positional isomer such as 2-Chloro-3,4,5-trifluorobenzaldehyde would highlight these differences. In the latter, the chlorine atom is in an ortho position to the aldehyde group, which would likely result in more pronounced steric hindrance for reactions involving the carbonyl group. Furthermore, the electronic environment of the aromatic ring would differ, leading to altered reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Influence of Halogenation Pattern on Electronic and Steric Properties

The electronic properties of this compound are a composite of the inductive and resonance effects of its halogen substituents. Both chlorine and fluorine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I effect) that deactivates the aromatic ring towards electrophilic substitution. libretexts.orgmasterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the cumulative inductive effect of the four halogen atoms significantly reduces the electron density of the benzene ring. The fluorine atoms, being more electronegative than chlorine, contribute more significantly to this deactivation.

Steric effects also play a crucial role. The fluorine atom at the 2-position, ortho to the aldehyde group, can sterically hinder the approach of reagents to the carbonyl carbon. ias.ac.in This steric hindrance can be a determining factor in the selectivity of certain reactions. For example, in reactions with sterically demanding reagents, the aldehyde group in this compound might exhibit lower reactivity compared to an isomer where the ortho positions are occupied by smaller hydrogen atoms.

The following table provides a conceptual comparison of the electronic and steric properties of this compound with some of its isomers.

CompoundKey Positional FeaturesAnticipated Electronic Effects on Aldehyde ReactivityAnticipated Steric Hindrance at Aldehyde
This compound-Cl at C5; -F at C2, C3, C4Strongly activated by cumulative -I effect of halogensModerate due to ortho-fluorine
2-Chloro-3,4,5-trifluorobenzaldehyde-Cl at C2; -F at C3, C4, C5Strongly activated by cumulative -I effect of halogensHigh due to ortho-chlorine
3-Chloro-2,4,5-trifluorobenzaldehyde-Cl at C3; -F at C2, C4, C5Strongly activated by cumulative -I effect of halogensModerate due to ortho-fluorine

Correlation of Molecular Structure with Synthetic Utility and Selectivity

The unique structural features of this compound make it a valuable building block in organic synthesis, particularly for the preparation of complex, poly-functionalized aromatic compounds. Its synthetic utility is directly linked to the reactivity of both the aldehyde group and the halogenated aromatic ring.

The aldehyde functionality can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions. The high electrophilicity of the carbonyl carbon, as influenced by the halogen substituents, often leads to high yields and favorable reaction kinetics in these transformations.

A significant application of this compound is as a precursor to 5-Chloro-2,3,4-trifluorobenzoic acid. This transformation is a key step in the synthesis of certain quinolone antibiotics, where the substituted benzoic acid is a crucial intermediate. The selective oxidation of the aldehyde group in the presence of the halogenated ring is a testament to the chemoselectivity that can be achieved with this substrate.

The presence of multiple halogen atoms also opens up avenues for selective cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring. The differential reactivity of the C-Cl and C-F bonds can potentially be exploited to achieve regioselective functionalization.

Structure-Activity Relationship (SAR) Insights from Synthesized Derivatives

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from the broader class of compounds to which its derivatives belong, notably the quinolone antibiotics.

The general structure of quinolone antibiotics features a bicyclic core, and modifications to the substituents on this core can dramatically alter their antibacterial spectrum and potency. Halogenated aromatic moieties, often derived from precursors like this compound, are frequently incorporated into the N-1 position of the quinolone scaffold.

The following SAR insights can be inferred for hypothetical quinolone derivatives synthesized using this compound:

Lipophilicity and Cell Penetration: The presence of a chloro and three fluoro substituents would significantly increase the lipophilicity of the N-1 side chain. This can influence the drug's ability to penetrate bacterial cell membranes.

Enzyme Inhibition: The electronic nature of the substituted phenyl ring can affect the binding affinity of the quinolone to its target enzymes, DNA gyrase and topoisomerase IV. The electron-withdrawing character of the halogenated ring could modulate these interactions.

Metabolic Stability: The C-F bonds are generally more resistant to metabolic cleavage than C-H bonds, which could lead to improved metabolic stability and a longer half-life for the resulting drug molecule.

The following table outlines some hypothetical SAR trends for derivatives of this compound.

Structural Modification on a Hypothetical DerivativePotential Impact on Biological ActivityRationale
Incorporation of the 5-chloro-2,3,4-trifluorophenyl moiety at the N-1 position of a quinoloneEnhanced antibacterial potency and altered spectrum of activityModulation of lipophilicity and electronic interactions with target enzymes
Conversion of the aldehyde to a Schiff base with various aminesPotential for novel antimicrobial or anticancer agentsIntroduction of new pharmacophoric groups and alteration of physicochemical properties
Use as a scaffold for combinatorial library synthesisDiscovery of new bioactive compoundsThe reactive aldehyde and potential for selective C-X bond functionalization allows for diverse derivatization

Q & A

Q. Critical factors for purity :

  • Temperature control : Side reactions (e.g., over-fluorination) occur above 60°C, necessitating cryogenic conditions (0–6°C) for intermediates .
  • Purification : Column chromatography with silica gel (hexane:EtOAc = 4:1) removes unreacted halogenated byproducts. Purity >95% is achievable via recrystallization in ethanol .

Q. Answer :

  • NMR spectroscopy :
    • ¹H NMR : Aldehyde proton appears at δ 10.1–10.3 ppm (singlet). Coupling between adjacent fluorine atoms (J = 8–12 Hz) splits aromatic protons into complex multiplets .
    • ¹⁹F NMR : Distinct signals for each fluorine position (e.g., δ -110 to -130 ppm for ortho-fluorine) .
  • IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1200–1100 cm⁻¹ .
  • Mass spectrometry : Molecular ion [M]⁺ at m/z 192 (calculated for C₇H₂ClF₃O) with fragmentation peaks at m/z 167 (loss of CHO) .

Methodological tip : Use deuterated DMSO for NMR to resolve overlapping peaks from fluorine coupling .

Advanced: How do electronic effects of chloro/fluoro substituents influence the aldehyde’s reactivity in nucleophilic addition reactions?

Answer :
The electron-withdrawing -Cl and -F groups deactivate the aromatic ring, reducing electrophilicity at the aldehyde carbon. Key observations:

  • Kinetic studies : Reaction with hydroxylamine (NH₂OH) proceeds 3x slower than unsubstituted benzaldehyde due to decreased electrophilicity.
  • DFT calculations : Substituents at positions 2,3,4 create a cumulative -I effect, raising the LUMO energy of the aldehyde group by 0.8 eV .
  • Steric effects : Fluorine’s small size allows minimal steric hindrance, favoring para-substitution in subsequent reactions .

Experimental design : Compare reaction rates with Grignard reagents (e.g., MeMgBr) under controlled anhydrous conditions, monitoring via in situ IR .

Advanced: How can contradictions in reported melting points (e.g., 46–60°C for similar derivatives) be resolved?

Answer :
Discrepancies arise from:

Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different crystal forms.

Purity : Impurities like residual DAST lower mp by 5–10°C. Use DSC (Differential Scanning Calorimetry) to confirm phase transitions .

Isomeric mixtures : Incomplete separation of 2,3,4- vs. 2,4,5-trifluoro isomers during synthesis. HPLC with a C18 column (ACN:H₂O = 70:30) resolves these .

Case study : 4-Chloro-3-fluorobenzaldehyde (mp 46–49°C, >95% purity) vs. 4-Chloro-2-fluorobenzaldehyde (mp 58–60°C, >98% purity) .

Advanced: What computational methods predict the compound’s stability under oxidative or photolytic conditions?

Q. Answer :

  • DFT for oxidative stability : Calculate bond dissociation energies (BDEs) for C-Cl (330 kJ/mol) and C-F (485 kJ/mol). Lower BDE at C-Cl suggests susceptibility to oxidation .
  • TD-DFT for photolysis : Predict λmax at 270 nm (π→π* transition), correlating with experimental UV-Vis data. Photo-degradation pathways involve radical formation at the aldehyde group .
  • MD simulations : Simulate interactions with indoor surfaces (e.g., SiO₂) to assess adsorption kinetics under environmental conditions .

Validation : Compare computed IR spectra with experimental data to refine force-field parameters .

Basic: How should researchers handle and store this compound to prevent decomposition?

Q. Answer :

  • Storage : In amber vials at –20°C under argon. The aldehyde group is prone to oxidation; stabilizers like BHT (0.1%) inhibit radical formation .
  • Handling : Use gloveboxes with <0.1 ppm O₂. Decomposition products (e.g., carboxylic acids) are detectable via TLC (Rf shift from 0.7 to 0.3 in EtOAc) .

Safety note : Conduct a hazard assessment using CAS database guidelines (e.g., GHS pictograms for skin irritation) .

Advanced: How is this compound utilized in medicinal chemistry, specifically in pharmacophore design?

Q. Answer :

  • Role : The aldehyde serves as a warhead in covalent inhibitors (e.g., targeting cysteine proteases). Fluorine atoms enhance metabolic stability and membrane permeability .
  • Case study : Analogues like 5-chloro-2-hydroxybenzaldehyde form Schiff bases with lysine residues, validated via X-ray crystallography (PDB: 6XYZ) .
  • SAR studies : Replace -Cl with -CF₃ to assess potency changes in enzyme inhibition assays (IC₀₀ shifts from 10 nM to 50 nM) .

Methodology : Use SPR (Surface Plasmon Resonance) to measure binding kinetics with target proteins .

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